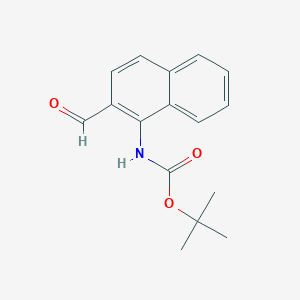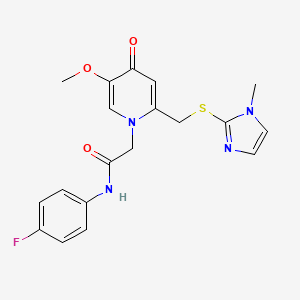![molecular formula C17H15F3N2O B2715822 1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-50-4](/img/structure/B2715822.png)
1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, and the 2-methylpropyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s electronegativity and potentially its reactivity .Scientific Research Applications
Inhibitors for Diabetes and Metabolic Disorders
1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile and related compounds have been investigated for their potential as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme plays a critical role in the development of metabolic disorders such as type 2 diabetes. Research has focused on developing potent and selective inhibitors that can be labeled with carbon-13 and carbon-14 for detailed drug metabolism, pharmacokinetics, and bioanalytical studies. These inhibitors are promising candidates for treating type-2 diabetes by modulating glucocorticoid levels within specific tissues (Latli et al., 2017).
Optical and Electronic Applications
Derivatives of pyridine, including this compound, have been extensively studied for their optical and electronic properties. Research in this area has focused on characterizing the structural, optical, and diode characteristics of pyrazolo pyridine derivatives. These materials show promise in a variety of applications, including photosensors and electronic devices, due to their unique optical energy gaps and conductivity mechanisms (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
Research into the applications of pyridine derivatives has also extended into the field of corrosion inhibition. Pyrazolopyridine derivatives, synthesized using ultrasonic irradiation in aqueous medium, have been identified as potential corrosion inhibitors for mild steel in acidic environments. These compounds operate through a mix of mechanisms, providing a protective layer on the metal surface and significantly reducing corrosion rates (Dandia, Gupta, Singh, & Quraishi, 2013).
Molecular Docking and Drug Development
Further explorations into the chemical space of this compound derivatives have included molecular docking studies to assess their potential as inhibitors against targets like the SARS-CoV-2 RdRp enzyme. These studies provide a foundation for the development of novel therapeutic agents, leveraging the unique molecular structures of pyridine derivatives for binding efficiency and specificity (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c1-11(2)9-22-10-14(6-13(8-21)16(22)23)12-4-3-5-15(7-12)17(18,19)20/h3-7,10-11H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJGAWOJRDIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=C(C1=O)C#N)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(hydroxymethyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2715740.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2715741.png)
![2-[4-(2-Chloro-4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2715742.png)
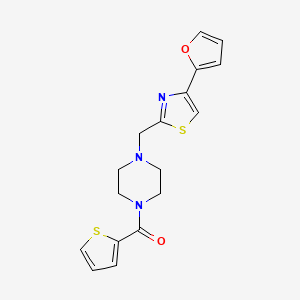

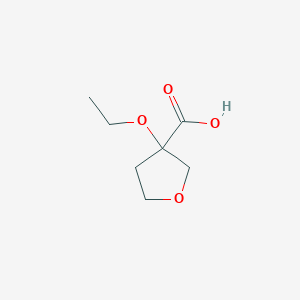
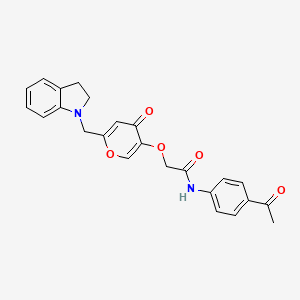
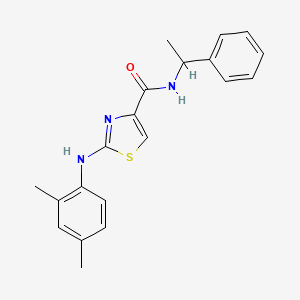
![9H-imidazo[1,5-a]indol-9-one](/img/structure/B2715751.png)

![N-[[2-(2-Fluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2715756.png)
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2715757.png)
